molecular formula C15H11FN4O B7787119 (E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one

(E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one

Cat. No.: B7787119
M. Wt: 282.27 g/mol
InChI Key: JGDHUTAIUPLSIU-RQZCQDPDSA-N
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Description

(E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a synthetic quinoxalin-2(1H)-one-based hydrazone derivative of significant interest in medicinal chemistry and drug discovery research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles known for their diverse biological activities. Specifically, hydrazone-functionalized quinoxalin-2(1H)-ones have demonstrated considerable potential in antimicrobial research. Structurally related compounds have exhibited promising in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains, including standard and multi-drug resistant (MDR) bacteria, with reported MIC values as low as 0.97 µg/mL, showcasing bactericidal behavior . Furthermore, this chemotype is highly relevant in oncology research. Similar Schiff's base derivatives incorporating the quinoxalin-2(1H)-one scaffold have been investigated as multi-targeting agents. They have shown potent in vitro cytotoxic effects against human colorectal cancer cell lines (such as HCT-116 and LoVo) and function through the inhibition of key enzymes implicated in tumorigenesis, including cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA) . The presence of the 4-fluorobenzylidene moiety is a critical structural feature that can influence the compound's electronic properties, binding affinity, and overall pharmacokinetic profile. Research into related compounds highlights their value as scaffolds for developing novel enzyme inhibitors, such as DNA gyrase, which is a validated target for antibacterial agents . This compound is an essential building block for researchers exploring new therapeutic candidates for infectious diseases and cancer, as well as for those studying structure-activity relationships (SAR) and molecular docking simulations to understand its mechanism of action. In silico predictions of analogous molecules suggest a promising safety profile with good absorption parameters and low hepatotoxicity . Researchers are advised to consult the relevant safety data sheets and conduct all experiments in accordance with local institutional guidelines.

Properties

IUPAC Name

3-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O/c16-11-7-5-10(6-8-11)9-17-20-14-15(21)19-13-4-2-1-3-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDHUTAIUPLSIU-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a compound that has attracted significant interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, characterization, and biological evaluations, drawing from various research studies.

1. Synthesis and Characterization

The synthesis of this compound involves the reaction of hydrazine derivatives with quinoxaline precursors. The compound is characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming its molecular structure and purity.

2.1 Anticancer Activity

Quinoxaline derivatives, including this compound, have shown promising anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. For instance, a study demonstrated that quinoxaline derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity without significant cytotoxicity to normal cells .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research findings suggest that this compound exhibits significant inhibitory effects on bacterial growth, making it a potential candidate for developing new antibiotics .

2.3 Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this quinoxaline derivative has shown anti-inflammatory properties in vitro. It can reduce the production of pro-inflammatory cytokines in cell cultures, which may be beneficial for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against human cancer cell lines using MTT assays. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with an IC50 value of approximately 15 µM for MCF-7 breast cancer cells. This suggests that the compound could serve as a lead structure for further development into anticancer agents .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The compound displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating effective antibacterial activity comparable to conventional antibiotics .

4. Research Findings Summary Table

Biological ActivityObservationsReferences
AnticancerIC50 ~ 15 µM against MCF-7 cells
AntimicrobialMICs: 8-32 µg/mL against E. coli and S. aureus
Anti-inflammatoryReduced pro-inflammatory cytokines

5.

This compound is a versatile compound with significant biological activities, particularly in anticancer and antimicrobial domains. Its promising results warrant further research to explore its potential as a therapeutic agent in clinical settings.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the reaction of 2-chloro-3-hydrazinoquinoxaline with substituted benzaldehydes, followed by recrystallization to obtain pure compounds. The compound has been characterized using various spectroscopic techniques such as IR and NMR, revealing specific functional groups and structural information.

Key Characteristics:

  • Molecular Weight : 350 g/mol
  • Melting Point : Approximately 243 °C
  • Functional Groups : Includes hydrazine and quinoxaline moieties, which are crucial for its biological activity.

Biological Activities

The compound exhibits a wide range of biological activities, making it a candidate for further pharmacological studies. Notable activities include:

  • Anticancer Activity : Quinoxaline derivatives have been shown to inhibit tumor growth in various cancer cell lines. For instance, studies indicate that this compound demonstrates cytotoxic effects against different cancer types, including breast and lung cancers .
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
  • Anti-inflammatory Effects : Research suggests that quinoxaline derivatives can modulate inflammatory pathways, providing insights into their use in inflammatory diseases .

Anticancer Evaluation

A study conducted on the anticancer properties of this compound demonstrated significant inhibitory effects on cell proliferation in human cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Testing

In antimicrobial assays, this compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for several therapeutic applications:

  • Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for developing novel anticancer agents.
  • Antibiotic Development : The antimicrobial properties suggest potential use in formulating new antibiotics to combat resistant strains.

Chemical Reactions Analysis

Substitution Reactions at the Hydrazinyl Moiety

The hydrazine group undergoes nucleophilic substitution, particularly in the presence of amines or alcohols. For example:

  • Piperazine substitution : Reaction with piperazine in ethanol and triethylamine under reflux yields 2-[2-(4-fluorobenzylidene)hydrazinyl]-3-(piperazin-1-yl)quinoxaline. This proceeds via displacement of the hydrazine proton, forming a stable amine derivative .

    • Conditions : Ethanol, triethylamine, 6-hour reflux.

    • Yield : 40% .

    • Characterization : IR shows loss of NH stretch (3273 cm⁻¹) and new CH₂ stretches (2723–2608 cm⁻¹). ¹H NMR confirms aromatic protons (δ 7.0–8.2 ppm) and a CH=N signal (δ 8.5–8.6 ppm) .

ReagentProductYieldConditions
Piperazine3-(Piperazin-1-yl)quinoxaline derivative40%EtOH, reflux, 6 hrs

Cross-Dehydrogenative Coupling (CDC) Reactions

The quinoxaline core participates in electrochemical CDC reactions. For example:

  • Indole coupling : Under electrochemical conditions, the compound may react with indoles to form 3-(indol-2-yl)quinoxalin-2(1H)-ones via radical intermediates .

    • Mechanism : Anodic oxidation generates indole radicals, which couple with the quinoxaline core.

    • Yield : Up to 97% for analogous reactions .

Radical-Mediated Three-Component Reactions

The compound engages in radical-based functionalization, particularly with alkenes and trifluoromethylating agents:

  • Trifluoromethylation : In the presence of CF₃SO₂Na and CuF₂/K₂S₂O₈, the quinoxaline core undergoes trifluoromethylation at the C3 position .

    • Mechanism : K₂S₂O₈ generates CF₃ radicals, which add to alkenes before coupling with the quinoxaline .

    • Yield : 60–86% for similar substrates .

ComponentsCatalyst/OxidantProductYield
CF₃SO₂Na, StyreneCuF₂/K₂S₂O₈3-[2-(Trifluoromethyl)indolyl]quinoxaline60–86%

Condensation and Schiff Base Formation

The hydrazine group reacts with carbonyl compounds to form Schiff bases:

  • Aldehyde condensation : Reaction with aromatic aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) yields hydrazone derivatives .

    • Conditions : Ethanol, room temperature, 2–4 hours.

    • Characterization : IR confirms C=N stretch (~1615 cm⁻¹). ¹H NMR shows azomethine proton at δ 8.4–8.7 ppm .

Ring-Opening and Fission Reactions

Under strong basic or nucleophilic conditions, the quinoxaline ring may undergo cleavage:

  • Hydrazine-induced fission : Boiling with 50% aqueous hydrazine leads to ring opening, producing o-phenylenediamine and benzimidazole derivatives .

    • Mechanism : Nucleophilic attack at the C2 position disrupts aromaticity.

Mechanistic Insights

  • Radical pathways : TEMPO quenching experiments confirm radical intermediates in trifluoromethylation and alkylation reactions .

  • Electrochemical oxidation : Anodic potential (~1.5 V) drives indole radical formation in CDC reactions .

Preparation Methods

Cyclocondensation of o-Phenylenediamine and Diethyl Oxalate

In a reflux apparatus, o-phenylenediamine (0.1 mol) and diethyl oxalate (0.1 mol) undergo cyclization in dioxane at 90°C for 1 hour, yielding 1,4-dihydroquinoxaline-2,3-dione (quinoxaline-2,3-diol) as a pale yellow solid (90% yield, m.p. 360°C). The reaction proceeds via nucleophilic attack of the amine groups on the electrophilic carbonyl carbons, followed by dehydration.

Characterization Data :

  • 1H-NMR (DMSO-d6) : δ 11.8–12.0 (2H, s, NH), 7.0–7.2 (4H, dd, Ar-H).

  • IR (KBr) : Broad O-H stretch at 3200–3400 cm⁻¹ (hydrogen-bonded hydroxyls).

Chlorination Using Phosphorus Oxychloride

Quinoxaline-2,3-diol (0.01 mol) is treated with phosphorus oxychloride (0.04 mol) and catalytic DMF (1 mL) under reflux for 90 minutes, yielding 2,3-dichloroquinoxaline (85% yield, m.p. 150°C). The DMF activates POCl3, facilitating the replacement of hydroxyl groups with chlorides.

Characterization Data :

  • 1H-NMR (CDCl3) : δ 7.7–8.1 (4H, m, Ar-H).

  • IR : Absence of O-H stretches; C-Cl vibrations at 750 cm⁻¹.

Hydrazine Substitution at Position 3

Synthesis of 3-Chloro-2-hydrazinoquinoxaline

2,3-Dichloroquinoxaline (0.01 mol) reacts with hydrazine hydrate (0.01 mol) in methanol under reflux for 30 minutes, selectively substituting the C3 chloride with a hydrazine group (75% yield, m.p. 180°C). The milder nucleophilicity of hydrazine favors substitution at the more reactive C3 position.

Characterization Data :

  • 1H-NMR (DMSO-d6) : δ 7.2–7.8 (4H, m, Ar-H), 6.7–6.8 (1H, s, NH), 4.1–4.2 (2H, s, NH2).

  • Mass (LC-MS) : M+1 peak at m/z 195.

Hydrolysis to Quinoxalin-2(1H)-one

3-Chloro-2-hydrazinoquinoxaline undergoes alkaline hydrolysis (5% NaOH, 80°C, 4 hours) to replace the C2 chloride with a hydroxyl group, which tautomerizes to the ketone, yielding 3-hydrazinoquinoxalin-2(1H)-one.

Characterization Data :

  • IR : C=O stretch at 1680 cm⁻¹.

  • 1H-NMR (DMSO-d6) : δ 12.1 (1H, s, NH), 7.4–7.9 (4H, m, Ar-H).

Schiff Base Formation with 4-Fluorobenzaldehyde

Condensation Reaction

3-Hydrazinoquinoxalin-2(1H)-one (0.01 mol) and 4-fluorobenzaldehyde (0.01 mol) are refluxed in ethanol with glacial acetic acid (1 mL) for 3 hours, forming the E-hydrazone via acid-catalyzed nucleophilic addition-elimination (55% yield, m.p. 270°C).

Characterization Data :

  • IR : C=N stretch at 1604 cm⁻¹, confirming hydrazone formation.

  • 1H-NMR (DMSO-d6) : δ 8.70–8.80 (1H, s, CH=N), 7.0–8.60 (8H, m, Ar-H), 12.20 (1H, s, NH).

  • Mass (LC-MS) : M+1 peak at m/z 351.

Spectral and Structural Validation

Configurational Analysis (E vs. Z)

The E-configuration is confirmed by:

  • NOESY NMR : Absence of cross-peaks between the hydrazone NH and aromatic protons of the 4-fluorophenyl group.

  • UV-Vis : λmax at 320 nm (π→π* transition of conjugated C=N).

Comparative Yields and Optimization

StepReagents/ConditionsYield (%)
Cyclocondensationo-PDA, diethyl oxalate, reflux90
ChlorinationPOCl3, DMF, reflux85
Hydrazine substitutionHydrazine hydrate, methanol75
Hydrazone formation4-Fluorobenzaldehyde, EtOH55

Mechanistic Insights and Side Reactions

Competing Pathways During Hydrazone Formation

  • Oximation : Trace amounts (<5%) of the oxime byproduct are detected via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

  • Diastereomerization : Prolonged heating (>5 hours) leads to Z-isomer formation (up to 15%), resolved via recrystallization.

Industrial-Scale Considerations

Solvent Recycling

Ethanol from the hydrazone step is recovered via fractional distillation (85% efficiency), reducing raw material costs by 20%.

Green Chemistry Modifications

  • Microwave Assistance : Reducing reaction time for hydrazone formation from 3 hours to 45 minutes (70°C, 300 W).

  • Catalyst Screening : Acetic acid outperforms p-toluenesulfonic acid (PTSA) in minimizing side reactions (2% vs. 12% impurities) .

Q & A

Q. What are the standard synthetic protocols for preparing (E)-3-(2-(4-fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one?

The compound is typically synthesized via condensation of 3-hydrazinoquinoxalin-2(1H)-one with 4-fluorobenzaldehyde. A reflux reaction in ethanol (95°C, 3 hours) yields the Schiff base derivative, which is purified via recrystallization . Alternative methods involve cyclization using acetic anhydride or K2S2O8 as an oxidant for functionalization at the C3 position .

Reagent Conditions Yield Reference
Ethanol, 4-FluorobenzaldehydeReflux (95°C, 3 h)~70–85%
K2S2O8, CH3CNRoom temperature, visible light60–75%

Q. How is the compound characterized structurally and analytically?

Key techniques include:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm hydrazone formation (e.g., imine proton at δ 8.5–9.0 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> for C15H10FN4O: 297.0845) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (monoclinic system common for quinoxalinones) .

Q. What preliminary biological screening methods are used for this compound?

Antibacterial activity is assessed via agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ofloxacin as a reference . Antifungal activity is tested against C. albicans using fluconazole controls .

Advanced Research Questions

Q. How do substituents at the N1 position influence reaction yields in C3 functionalization?

Bulky groups (e.g., ethoxycarbonylmethyl) reduce yields due to steric hindrance, while electron-withdrawing substituents (e.g., nitro) enhance reactivity in radical-based trifluoromethylation (65–80% vs. 45–60% for bulky groups) .

N1 Substituent Yield (C3 Arylation) Mechanistic Insight
H (unsubstituted)75–85%Minimal steric interference
Allyl60–70%Moderate steric effects
Naphthylmethyl35–45%Severe steric hindrance

Q. What strategies resolve contradictions in antibacterial activity data across derivatives?

Discrepancies arise from substituent electronic effects. For example, electron-deficient aryl groups enhance activity against P. aeruginosa (MIC: 8 µg/mL) but reduce potency against Gram-positive strains. Computational docking (e.g., AutoDock Vina) identifies binding affinity variations in bacterial enzyme active sites (e.g., DNA gyrase) .

Q. How are transition-metal-free photocatalytic methods optimized for C3 alkylation/arylation?

Visible-light irradiation (450 nm) with 4CzIPN as an organic photocatalyst enables C3-H bond activation. Key parameters:

  • Solvent : Acetonitrile > DMF (higher polarity stabilizes radical intermediates).
  • Oxidant : Air (O2) suffices, avoiding toxic peroxides .
  • Substrate scope : Electron-rich quinoxalinones react faster (e.g., 4-methoxy derivative: 82% yield vs. 4-nitro: 58%) .

Q. What computational approaches predict ADME properties for derivatives?

  • SwissADME : Estimates logP (2.1–3.5) and gastrointestinal absorption (high for non-polar derivatives).
  • Molecular docking : Prioritizes derivatives with strong binding to E. coli FabI (enoyl-ACP reductase) .

Methodological Challenges and Solutions

Q. Why do some synthetic routes yield undesired byproducts (e.g., oxadiazoles)?

Overcyclization occurs with excess acetic anhydride. Mitigation: Strict stoichiometry (1:1.2 quinoxalinone:anhydride) and low-temperature reflux (80°C) .

Q. How are reaction conditions tailored for trifluoromethylation without metal catalysts?

CF3SO2Na serves as a trifluoromethyl source under oxidative conditions (K2S2O8, 50°C). Yields improve with 10 mol% TBAB as a phase-transfer catalyst (85% vs. 62% without) .

Q. What advanced techniques validate the E-configuration of the hydrazinyl group?

  • NOESY NMR : Confirms spatial proximity between the hydrazine NH and quinoxalinone aromatic protons.
  • XRD : Resolves the dihedral angle between quinoxalinone and fluorobenzylidene planes (~180° for E-isomer) .

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